molecular formula C10H6ClNO2S2 B256533 5-[(E)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-sulfanyl-3H-1,3-thiazol-2-one

5-[(E)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-sulfanyl-3H-1,3-thiazol-2-one

Cat. No. B256533
M. Wt: 271.7 g/mol
InChI Key: LMODZVDCBKZLQG-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(E)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-sulfanyl-3H-1,3-thiazol-2-one, also known as COT, is a novel thiazolone derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-[(E)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-sulfanyl-3H-1,3-thiazol-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including NF-κB and MAPK. These pathways are involved in the regulation of inflammation, oxidative stress, and cell survival, and their inhibition by this compound may contribute to its biological activities.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(E)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-sulfanyl-3H-1,3-thiazol-2-one in lab experiments include its high purity, low toxicity, and potential for various biological activities. However, the limitations of using this compound include its limited solubility in water, which may affect its bioavailability, and the need for further investigation into its mechanism of action.

Future Directions

For the investigation of 5-[(E)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-sulfanyl-3H-1,3-thiazol-2-one include the exploration of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for increased yield and purity.

Synthesis Methods

The synthesis of 5-[(E)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-sulfanyl-3H-1,3-thiazol-2-one involves the reaction of 2-aminothiazole with chloroacetyl chloride, followed by the addition of 3-chloro-6-oxocyclohexa-2,4-dien-1-one and sodium sulfide. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

5-[(E)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-sulfanyl-3H-1,3-thiazol-2-one has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C10H6ClNO2S2

Molecular Weight

271.7 g/mol

IUPAC Name

5-[(E)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-sulfanyl-3H-1,3-thiazol-2-one

InChI

InChI=1S/C10H6ClNO2S2/c11-6-1-2-7(13)5(3-6)4-8-9(15)12-10(14)16-8/h1-4,15H,(H,12,14)/b5-4+

InChI Key

LMODZVDCBKZLQG-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=O)/C(=C/C2=C(NC(=O)S2)S)/C=C1Cl

SMILES

C1=CC(=O)C(=CC2=C(NC(=O)S2)S)C=C1Cl

Canonical SMILES

C1=CC(=O)C(=CC2=C(NC(=O)S2)S)C=C1Cl

Origin of Product

United States

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